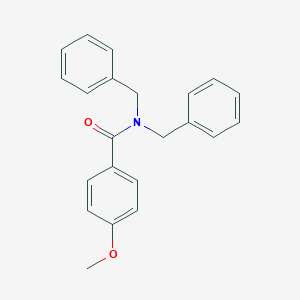

N,N-dibenzyl-4-methoxybenzamide

Description

N,N-Dibenzyl-4-methoxybenzamide (CAS 57409-26-4) is a benzamide derivative characterized by a central benzamide core substituted with a methoxy group at the para position and two benzyl groups attached to the nitrogen atom. Its molecular formula is C₂₂H₂₁NO₂, and it is structurally defined by the flexibility of the benzyl substituents, which may influence its physicochemical properties, such as solubility and crystallinity. The compound has been studied in catalytic applications, particularly in deoxygenative reduction reactions using lanthanum-based catalysts .

Properties

CAS No. |

57409-26-4 |

|---|---|

Molecular Formula |

C22H21NO2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N,N-dibenzyl-4-methoxybenzamide |

InChI |

InChI=1S/C22H21NO2/c1-25-21-14-12-20(13-15-21)22(24)23(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |

InChI Key |

XGNGEMSEDBWAAL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 4-methoxybenzamide compounds, including N,N-dibenzyl-4-methoxybenzamide. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from fatty acids showed promising results against various pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

this compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it exhibits selective inhibitory effects against several cancer cell lines, including non-small cell lung cancer and breast cancer cells. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Chemical Synthesis

Catalytic Applications

This compound is also utilized in catalytic processes for the synthesis of amides from carboxylic acids and amines, showcasing its versatility in organic chemistry. It can facilitate reactions under mild conditions, which is advantageous for synthesizing sensitive compounds .

Deoxygenative Reactions

this compound has been involved in deoxygenative hydrogenation reactions, where it acts as a substrate for converting amides into corresponding amines. Such transformations are crucial in organic synthesis, particularly in the pharmaceutical industry .

Biological Evaluation

In vitro Studies

The biological evaluation of this compound has included assessments of its cytotoxicity against various human cancer cell lines. Results indicated that while it may not be highly cytotoxic at lower concentrations, it does exhibit growth inhibitory activity at higher doses, warranting further investigation into its pharmacological profile .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target biomolecules. These studies help elucidate its potential mechanism of action and guide modifications to enhance its efficacy and selectivity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Substituent Flexibility vs. Rigidity this compound features flexible benzyl groups, which may enhance solubility in non-polar solvents and influence catalytic activity .

Heterocyclic vs. Aromatic Substituents

- The thiazole-containing derivative (CAS 317853-89-7) introduces a sulfur atom and nitrogen-rich heterocycle, which could improve binding to biological targets (e.g., enzymes or receptors) .

- This compound lacks heterocyclic motifs, limiting its direct pharmacological utility but making it suitable for synthetic chemistry applications .

Polar Functional Groups

- Compounds like 4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide incorporate hydroxy and ethoxy groups, increasing polarity and water solubility compared to the hydrophobic dibenzyl derivative .

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of dibenzylamine on 4-methoxybenzoyl chloride, facilitated by EtN to neutralize HCl byproducts:

Procedure Details

-

Reagents :

-

4-Methoxybenzoyl chloride (1.0 equiv)

-

Dibenzylamine (1.2 equiv)

-

EtN (1.2 equiv)

-

DCM (1.2 M)

-

-

Steps :

Optimization and Yield

-

Key Variables :

-

Excess dibenzylamine (1.2 equiv) ensures complete conversion.

-

EtN stoichiometry critical for HCl scavenging.

-

Carbodiimide-Mediated Coupling

Reagents and Conditions

-

Reagents :

-

4-Methoxybenzoic acid (1.5 equiv)

-

Dibenzylamine (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 1.5 equiv)

-

4-Dimethylaminopyridine (DMAP, 1.5 equiv)

-

DCM (1 M)

-

-

Steps :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Scalability

-

Gram-Scale Synthesis : Demonstrated for analogous amides (e.g., N,N-dibenzylbenzamide) using 10 mmol substrates with consistent yields (>85%).

-

Purification : Silica gel chromatography (hexane/EtOAc) effectively removes unreacted dibenzylamine and byproducts.

Comparative Data Table

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acyl Chloride Aminolysis | 4-Methoxybenzoyl chloride, EtN | DCM, RT, 2–4 h | 87% | |

| Carbodiimide Coupling | EDAC, DMAP, 4-methoxybenzoic acid | DCM, RT, 2 h | ~70%* |

*Estimated from analogous reactions.

Q & A

(Basic) What are the common synthetic routes for N,N-dibenzyl-4-methoxybenzamide?

Methodological Answer:

this compound is typically synthesized via nucleophilic acyl substitution. A standard approach involves reacting 4-methoxybenzoyl chloride with dibenzylamine under basic conditions (e.g., potassium carbonate in dichloromethane). Refluxing the mixture for 6–12 hours under inert atmosphere ensures complete conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Alternative coupling agents like trichloroisocyanuric acid (TCICA) or DMT-MM can enhance efficiency .

(Basic) Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of dibenzyl groups (δ 4.5–5.0 ppm for benzylic protons) and the methoxy substituent (δ 3.8 ppm).

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) are key identifiers.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 376.18).

- X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

(Advanced) How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer:

Yield optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) may improve reactivity over dichloromethane.

- Catalyst Selection: Use TCICA or sodium pivalate to enhance coupling efficiency.

- Temperature Control: Gradual heating (40–60°C) prevents decomposition of sensitive intermediates.

- Reaction Monitoring: TLC (silica, UV visualization) tracks progress; incomplete reactions may require extended reflux or stoichiometric adjustments .

(Advanced) How to design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- Anticancer Activity: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Antimicrobial Screening: Disk diffusion assays against E. coli or S. aureus with ampicillin as a positive control.

- Mechanistic Studies:

- Molecular Docking: Use AutoDock Vina to predict interactions with targets like tubulin or DNA gyrase.

- Enzyme Inhibition: Fluorescence-based assays to measure inhibition of kinases or proteases .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to potential mutagenicity (similar to benzyl chloride derivatives).

- Hazard Analysis: Follow ACS guidelines for risk assessment, particularly for decomposition products under heat.

- Waste Disposal: Neutralize acidic/basic byproducts before disposal; comply with EPA regulations .

(Advanced) How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity.

- Crystallographic Confirmation: X-ray diffraction with SHELXL refines bond lengths and angles, resolving ambiguities in NOESY or COSY data.

- Purity Checks: HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities affecting spectral clarity.

- Literature Comparison: Cross-reference with published data for analogous benzamides (e.g., N,N-dibenzylbenzamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.